1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

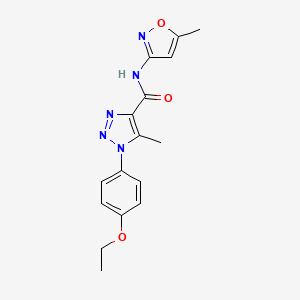

This compound features a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 5-methyl-1,2-oxazol-3-yl group.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-4-23-13-7-5-12(6-8-13)21-11(3)15(18-20-21)16(22)17-14-9-10(2)24-19-14/h5-9H,4H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSFDFNUWCTAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.

Formation of the Triazole Ring: The triazole ring can be formed by the reaction of an azide with an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Coupling Reactions: The final step involves coupling the oxazole and triazole rings with the ethoxyphenyl and carboxamide groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Triazole-4-Carboxamides with Aryl Substituents

- Compound E141-0502 (1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide): Key Difference: Replaces the 5-methyl-1,2-oxazol-3-yl group with a 4-methylphenyl amide.

- Quinoline-Substituted Triazoles (e.g., 1-(naphthalen-1-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide): Key Difference: Features a bulkier aromatic system (quinoline/naphthalene) instead of ethoxyphenyl. Implications: Larger aromatic groups may improve π-π stacking interactions but reduce solubility. The ethoxyphenyl group in the target compound balances hydrophobicity and metabolic stability .

Triazole Derivatives with Functional Group Variations

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid :

- Key Difference : Substitutes the methyl and carboxamide groups with formyl and carboxylic acid moieties.

- Implications : The formyl group participates in ring-chain tautomerism (20% cyclic hemiacetal in solution), whereas the methyl and carboxamide groups in the target compound enhance stability and reduce reactivity .

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides: Key Difference: Pyrazole core instead of triazole; chloro and cyano substituents. Implications: Pyrazole derivatives exhibit distinct electronic properties (e.g., higher dipole moments) and synthetic yields (62–71% ), suggesting triazoles may offer superior metabolic resistance due to aromatic stability.

Physicochemical and Pharmacological Properties

Physicochemical Properties

- Melting Points: Similar triazole carboxamides exhibit melting points ranging from 123–183°C .

- Solubility : The ethoxy group enhances lipophilicity, while the oxazole may improve aqueous solubility via hydrogen bonding, contrasting with purely aromatic analogs (e.g., naphthalene derivatives ).

Biological Activity

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

- Substitution Reactions : The ethoxyphenyl group is introduced via substitution reactions with ethoxyphenyl halides.

- Amidation : The final step involves forming the carboxamide group through amidation with suitable amines and carboxylic acid derivatives.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds related to triazole structures can inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The synthesized triazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective inhibition .

In one study, a related compound exhibited an IC50 of 2.6 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. In vitro studies revealed that certain derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus, suggesting its utility in treating bacterial infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors involved in cell proliferation and apoptosis.

- Biochemical Pathways : It influences pathways associated with inflammation and cell cycle regulation, potentially inducing apoptosis in cancer cells .

Similar Compounds

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1H-triazole | Structure | 3.0 μM | Moderate |

| 5-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1H-triazole | Structure | 2.8 μM | High |

| 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1H-triazole | Structure | 4.0 μM | Low |

The unique substitution pattern of the target compound may confer distinct physicochemical properties and biological activities compared to its analogs.

Case Study 1: Anticancer Efficacy

In a comparative study involving a series of triazole derivatives, the target compound was found to exhibit superior activity against lung cancer cell lines (H460), with significant induction of apoptosis observed through Western blot analyses showing elevated levels of LC3 and γ-H2AX post-treatment .

Case Study 2: Antimicrobial Potential

Another investigation highlighted the antimicrobial efficacy against Gram-positive bacteria, where derivatives showed potent inhibition rates comparable to established antibiotics. This suggests a dual therapeutic potential for both cancer treatment and bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.